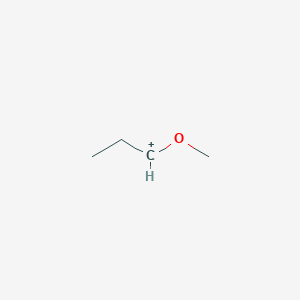

1-methoxypropane

CAS No.: 63142-51-8

Cat. No.: VC19429899

Molecular Formula: C4H9O+

Molecular Weight: 73.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63142-51-8 |

|---|---|

| Molecular Formula | C4H9O+ |

| Molecular Weight | 73.11 g/mol |

| IUPAC Name | 1-methoxypropane |

| Standard InChI | InChI=1S/C4H9O/c1-3-4-5-2/h4H,3H2,1-2H3/q+1 |

| Standard InChI Key | DSAMPDYDGCCAHV-UHFFFAOYSA-N |

| Canonical SMILES | CC[CH+]OC |

Introduction

Structural and Molecular Characteristics

1-methoxypropane consists of a methoxy group () bonded to a propyl chain (). Its linear structure contributes to relatively low polarity, as evidenced by a dipole moment of 1.11 D . The compound’s molecular geometry facilitates weak intermolecular interactions, resulting in a boiling point of 37°C and a density of 0.780 g/mL . Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molar mass | 74.12 g/mol | |

| Refractive index | 1.358 | |

| Critical pressure | 3.8 atm | |

| Partition coefficient (log P<sub>ow</sub>) | 0.87 |

The low log P<sub>ow</sub> value indicates moderate hydrophobicity, making it suitable for biphasic reaction systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

1-methoxypropane is typically synthesized via the Williamson ether synthesis, where sodium methoxide reacts with 1-bromopropane:

This method yields high purity under anhydrous conditions, though it requires careful temperature control to avoid side reactions .

Industrial Methods

A patent by CN101045676A outlines a scalable approach using phase-transfer catalysis (PTC). In this process, sodium methoxide dispersed in benzene reacts with 1,3-bromochloropropane in the presence of benzyltrimethylammonium chloride (BTMAC). Key advantages include:

-

Cost efficiency: Utilization of inexpensive 1,3-bromochloropropane as a starting material .

-

Reduced reaction time: PTC reduces reaction duration from 24 hours to 5–10 hours .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | BTMAC (0.01–0.1 wt%) | +25% |

| Temperature | 50–80°C | Maximizes conversion |

| Solvent | Benzene or cyclohexane | Facilitates phase separation |

This method is preferred for large-scale production due to its operational simplicity and compatibility with continuous reactors.

Physicochemical Properties

Thermal Stability

The compound’s low boiling point (37°C) necessitates storage under refrigeration to prevent volatilization. Its Antoine equation parameters for vapor pressure estimation are:

where , , and are empirically derived constants.

Solvent Behavior

1-methoxypropane’s moderate polarity () enables dissolution of both polar and non-polar solutes. It is particularly effective in Grignard reagent formation, where its ether oxygen stabilizes magnesium intermediates.

Chemical Reactivity and Applications

Nucleophilic Reactions

The methoxy group’s electron-donating effect enhances the nucleophilicity of adjacent carbons. For example, 1-methoxypropane reacts with magnesium in tetrahydrofuran (THF) to form Grignard reagents:

These reagents are pivotal in carbon-carbon bond formation for pharmaceutical synthesis.

Industrial Applications

-

Solvent: Used in polymer processing and extraction due to low toxicity.

-

Intermediate: Key precursor in synthesizing 1-chloro-3-methoxypropane, a building block for agrochemicals .

Future Directions

Recent research highlights its potential in green chemistry, particularly as a co-solvent in biocatalytic reactions. Advances in PTC methodologies could further streamline its production, reducing energy consumption by 30–40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume